(2-Methoxyquinolin-3-yl)methanamine
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Overview
Description
(2-Methoxyquinolin-3-yl)methanamine is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methoxy group at the second position and a methanamine group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyquinolin-3-yl)methanamine typically involves the reduction of a nitrile precursor. For instance, the reduction of 2-chloroquinoline-3-carbonitrile with lithium aluminum hydride in tetrahydrofuran yields (2-chloroquinolin-3-yl)methanamine . This intermediate can then be further modified to introduce the methoxy group at the second position.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxyquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
(2-Methoxyquinolin-3-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (2-Methoxyquinolin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The methoxy and methanamine groups enhance the compound’s ability to bind to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
(2-Chloroquinolin-3-yl)methanamine: Similar structure but with a chloro group instead of a methoxy group.
(2-Methoxyquinolin-4-yl)methanamine: Similar structure but with the methanamine group at the fourth position.
Uniqueness: (2-Methoxyquinolin-3-yl)methanamine is unique due to the specific positioning of the methoxy and methanamine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2-methoxyquinolin-3-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,7,12H2,1H3 |
InChI Key |
WCBFSDPRCRQDIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1CN |
Origin of Product |
United States |
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